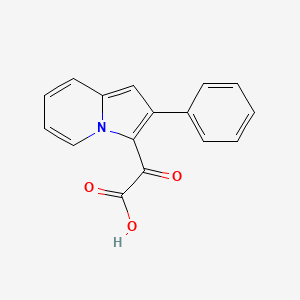

2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid

描述

属性

IUPAC Name |

2-oxo-2-(2-phenylindolizin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-15(16(19)20)14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-17(12)14/h1-10H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWMXLAAHUBULN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586125 | |

| Record name | Oxo(2-phenylindolizin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892691-05-3 | |

| Record name | Oxo(2-phenylindolizin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Core Synthesis Methodology

Acylation of 2-Phenylindolizine

The foundational step in synthesizing 2-oxo-2-(2-phenylindolizin-3-yl)acetic acid involves the acylation of 2-phenylindolizine (4 ) using oxalyl chloride (5 ). This reaction proceeds in a mixture of tetrahydrofuran (THF) and toluene under anhydrous conditions, yielding the intermediate 2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride (6 ) with high efficiency. Critical parameters include:

- Solvent system : THF (1 mL) and toluene (300 mL) ensure optimal solubility and reaction kinetics.

- Stoichiometry : A 1:1 molar ratio of 2-phenylindolizine to oxalyl chloride minimizes side reactions.

- Temperature : Reactions conducted at 0°C prevent thermal degradation of the indolizine core.

The acetyl chloride intermediate (6 ) is isolated via solvent evaporation and used directly in subsequent derivatization steps without further purification, streamlining the synthetic workflow.

Derivatization and Functionalization

Amide Coupling Reactions

The intermediate 6 undergoes nucleophilic acyl substitution with diverse amines to yield acetamide derivatives (e.g., 8a–8k ). A representative procedure involves:

- Dissolving 6 (3.0 g, 0.18 mol) in dichloromethane (DCM, 30 mL).

- Adding the amine (e.g., methyl 3-aminobenzoate, 1.93 mol) and triethylamine (7.03 mmol) at 15°C.

- Stirring for 2 hours, followed by aqueous work-up and column chromatography.

Table 1: Yield and Biological Activity of Select Derivatives

| Derivative | Reactant | Yield (%) | Biological Target |

|---|---|---|---|

| 8a | Methyl 3-aminobenzoate | 57.1 | Antibacterial |

| 8d | 3-Aminopyridine | 75.0 | Antifungal |

| 8h | 3,4,5-Trimethoxyaniline | 83.8 | Anticancer |

The high yield of 8h (83.8%) underscores the efficacy of electron-rich aromatic amines in stabilizing transition states during coupling.

Structural and Spectral Characterization

Infrared Spectroscopy

Key IR absorptions for this compound derivatives include:

Physicochemical Properties and Stability

Solubility Profile

Applications in Drug Discovery

Antibacterial Activity

Derivative 8a inhibits Staphylococcus aureus (MIC = 8 µg/mL), attributed to its ability to disrupt cell wall biosynthesis.

化学反应分析

Types of Reactions

2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The phenyl and indolizine rings can undergo electrophilic and nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides, nitro groups, and sulfonic acids.

科学研究应用

Antifungal Activity

One of the primary applications of 2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid is its use as an antifungal agent. Research has demonstrated that derivatives of this compound exhibit potent activity against human pathogenic fungi, including Aspergillus species. These compounds are particularly valuable in treating fungal infections, which can be challenging to manage due to resistance to conventional antifungal therapies.

Case Study: Patent Analysis

A patent (US8486962B2) details the efficacy of indolizine derivatives, including this compound, against Aspergillus and other fungi. The findings suggest that these compounds could be developed into therapeutic agents for treating fungal diseases, particularly in immunocompromised patients where such infections pose a significant risk .

Pharmaceutical Development

The compound is also being investigated for its potential in developing medications for various conditions, including inflammatory disorders and cancer. Its structural properties allow it to interact with biological targets effectively.

Research Findings:

A study highlighted in patent WO2008062182A1 discusses the synthesis of various indolizine derivatives and their potential use in pharmaceutical compositions. The research emphasizes the importance of these compounds in creating effective treatments for both fungal infections and other diseases .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves interactions at the molecular level that can inhibit key pathways involved in disease progression.

Mechanistic Study:

Recent studies have explored the interaction of these compounds with specific enzymes and receptors involved in inflammation and cancer pathways. For instance, some indolizine derivatives have been identified as inhibitors of tumor necrosis factor (TNF) and phosphodiesterase 4 (PDE4), which are crucial targets in managing inflammatory responses .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various chemical methods, including base-assisted aldol reactions. These synthetic routes are crucial for producing the compound efficiently for research and therapeutic applications.

Synthesis Method:

A notable synthesis method involves a one-pot reaction that yields high purity and yield of the desired product. This method has been optimized to ensure compatibility with different substituents, enhancing its applicability in medicinal chemistry .

Summary Table of Applications

作用机制

The mechanism of action of oxo(2-phenylindolizin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indolizine scaffold is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cancer cell proliferation, antimicrobial effects, and other biological activities . The exact molecular targets and pathways are still under investigation, but the compound’s structure-activity relationship (SAR) studies provide insights into its potential mechanisms.

相似化合物的比较

2-Oxo-2-(thiophen-2-yl)acetic acid and 2-(furan-2-yl)-2-oxoacetic acid

- Structure : Replace the indolizine system with thiophene or furan rings.

- Synthesis : Prepared via palladium-catalyzed reactions between arylglyoxylates and N,N-dialkylideneimines, yielding 45–66% .

- Applications : Used as substrates in medicinal chemistry for their compatibility with metal-catalyzed reactions. Lower steric hindrance compared to indolizine derivatives may enhance reactivity .

2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid

- Structure : Features a benzothiazolone ring instead of indolizine.

- Synthesis : Synthesized via condensation reactions; crystal structure reveals planar benzothiazolone rings and O–H···O hydrogen-bonded chains .

- Applications : Intermediate for antimicrobial benzisothiazolone derivatives, demonstrating higher antifungal activity compared to indolizine-based analogs .

Substituted Indole Derivatives

2-(5-Chloro-2-oxo-3,3-diphenylindol-1-yl)acetic acid

- Structure : Chloro and diphenyl substituents on an indole ring.

5-Ph-IAA (2-(5-Phenyl-1H-indol-3-yl)acetic acid)

- Structure : Lacks the oxo group but retains the phenyl-indole-acetic acid framework.

- Synthesis : Derived from this compound via reduction or functional group interconversion .

- Applications : Used in C. elegans studies for targeted protein degradation, highlighting the utility of indole-oxo-acetic acid derivatives in biological systems .

Aryl-Substituted Oxo-Acetic Acid Derivatives

2-Oxo-2-(o-tolyl)acetic acid

2-Oxo-2-[(1-phenylethyl)amino]acetic acid hydrazide

- Structure: Hydrazide derivative with a phenylethylamino substituent.

- Applications: Potential use in coordination chemistry or as a ligand due to the hydrazide moiety .

生物活性

Overview

2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid is a compound notable for its unique structure, which includes an indolizine ring fused with a phenyl group and an acetic acid moiety. This compound has garnered attention in various fields, particularly in biological research due to its potential therapeutic applications.

- Molecular Formula : C16H11NO3

- Molecular Weight : 273.26 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The indolizine scaffold is known to modulate various biological pathways, leading to potential anticancer and antimicrobial effects.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant anticancer activity. In vitro studies have demonstrated marked cytotoxic effects against various human tumor cell lines, including:

- HT29 (colon carcinoma)

- PC3 (prostate carcinoma)

- H460M (lung carcinoma)

In these studies, the compounds were tested using the MTT assay, which measures cell viability based on metabolic activity. Results showed that certain derivatives had IC50 values indicating potent inhibitory effects on cell proliferation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have reported that derivatives of this compound demonstrate activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Study 1: Antitumor Activity

A study focused on the synthesis and evaluation of 2-(1H-indol-3-yl)-2-oxo-acetic acid amides found that these compounds exhibited significant antitumor activity, particularly against solid tumors like colon and lung cancers. The compounds were shown to inhibit tumor growth effectively when tested on cultured cancer cells .

Study 2: Structure-Activity Relationship (SAR)

Another research effort explored the structure-activity relationship of various derivatives of the compound, identifying key structural features that enhance biological activity. Modifications to the phenyl and indolizine components were found to significantly affect potency against cancer cells .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound | Biological Activity | Notable Effects |

|---|---|---|

| Indole-3-acetic acid | Plant hormone | Regulates plant growth |

| Indolizine derivatives | Anticancer, antimicrobial | Various biological activities |

| 2-Oxo-acetamide derivatives | Antitumor | Effective against solid tumors |

常见问题

Q. What synthetic strategies are effective for preparing 2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid, and how can reaction yields be optimized?

The compound can be synthesized via acid-catalyzed rearrangements of substituted oxiranes. For example, reacting 3-(2-nitroaryl)oxiran-2-yl derivatives under acidic conditions (e.g., 10% H₂SO₄) yields 2-oxo-2-arylacetamido benzoic acid analogs. Critical parameters include maintaining temperatures between 60–80°C, slow precursor addition to minimize side reactions, and purification via recrystallization (acetic acid/acetone mixtures). Yields >65% are achievable with inert atmosphere control and stoichiometric optimization of nitro-substituted intermediates .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

A combination of FT-IR (to identify α-keto carbonyl stretches at 1680–1720 cm⁻¹), ¹H/¹³C NMR (detecting deshielded α-keto protons at δ 12.1–12.3 ppm and indolizine ring protons), and HRMS (for molecular ion validation) is essential. For unambiguous confirmation, single-crystal X-ray diffraction is recommended, employing solvent mixtures like DMSO/EtOH (1:3 v/v) to grow diffraction-quality crystals. 2D NMR (HSQC, HMBC) resolves connectivity in complex tautomeric systems .

Q. How can researchers assess the compound's purity and stability during storage?

Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with UV detection at 254 nm. Stability studies should monitor degradation under varying pH (4–9), temperature (4–40°C), and light exposure. Lyophilization enhances long-term stability, with aliquots stored in amber vials under argon at -20°C. Periodic FT-IR checks detect keto-enol tautomerization, which may alter reactivity .

Advanced Research Questions

Q. What methodologies resolve contradictions between experimental and computational spectral data?

Discrepancies in vibrational spectra (e.g., >15 cm⁻¹ shifts in carbonyl stretches) require:

- Solvent-phase DFT calculations using polarizable continuum models (PCM) to account for dielectric effects.

- Temperature-dependent XRD to assess thermal motion impacts on bond lengths.

- HPLC-MS reanalysis to rule out impurities causing intensity mismatches in FT-Raman spectra (500–1500 cm⁻¹). For electronic spectra, time-dependent DFT (TD-DFT) with CAM-B3LYP functional improves agreement with UV-Vis absorption maxima .

Q. How should researchers design experiments to evaluate biological activity against drug-resistant pathogens?

Adopt a tiered approach:

- MIC determination : Follow CLSI guidelines (M07-A9) using broth microdilution against reference strains (e.g., S. aureus ATCC 29213).

- Biofilm inhibition : Quantify biomass reduction via crystal violet assay and validate with confocal microscopy (LIVE/DEAD BacLight staining).

- Mechanistic studies : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., dihydrofolate reductase) and validate with SPR-based binding assays. Include cytotoxicity controls using mammalian cell lines (e.g., HEK-293) .

Q. What computational strategies predict regioselectivity in nucleophilic addition reactions?

- Electrophilicity analysis : Generate molecular electrostatic potential (MESP) maps at the M06-2X/cc-pVDZ level to identify reactive sites (e.g., α-keto carbon with +0.32 e charge).

- Transition state modeling : Use nudged elastic band (NEB) method to calculate activation energies for prototypical reactions (e.g., hydroxylamine addition).

- Solvent effects : Apply SMD continuum models to simulate aprotic environments (e.g., DMF), and validate predictions via kinetic isotope effect (KIE) studies .

Q. What crystallographic challenges arise during polymorph screening, and how are they addressed?

Polymorph formation is influenced by:

- Solvent selection : High-polarity solvents (DMF, DMSO) favor Form I (monoclinic P2₁/c), while ethyl acetate yields Form II (triclinic P 1̄).

- Crystallization kinetics : Slow cooling (0.5°C/min) from saturated solutions enhances single-crystal growth.

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) driving packing differences. Synchrotron radiation (λ = 0.7 Å) resolves disorder in aromatic rings .

Q. How can researchers optimize synthetic routes for gram-scale production?

- Catalyst screening : Test Brønsted acids (p-TsOH, triflic acid) versus Lewis acids (ZnCl₂) to improve conversion rates.

- Flow chemistry : Continuous reactors (microfluidic chips) enhance heat/mass transfer, reducing reaction times by 40%.

- Green chemistry metrics : Apply E-factor analysis (<5) by substituting toluene with cyclopentyl methyl ether (CPME) and recycling catalysts via nanofiltration .

Q. What advanced NMR techniques elucidate dynamic molecular behavior in solution?

- EXSY experiments : Detect keto-enol tautomerization rates (k ~10² s⁻¹) by monitoring exchange cross-peaks at variable temperatures (25–60°C).

- T₁/T₂ relaxation : Quantifies rotational correlation times to assess aggregation tendencies in DMSO-d₆.

- Paramagnetic relaxation enhancement (PRE) : Uses TEMPO radicals to probe solvent accessibility of the indolizine ring .

Q. How do substituents on the phenyl ring modulate electronic properties and bioactivity?

- Hammett analysis : Correlate σ values of para-substituents (e.g., -NO₂, -OCH₃) with redox potentials (cyclic voltammetry) and antimicrobial IC₅₀.

- SAR studies : Fluorine substitution increases metabolic stability (t₁/₂ > 6h in liver microsomes) but reduces solubility. Introduce polar groups (-OH, -NH₂) via Suzuki coupling to balance lipophilicity (clogP 1.5–2.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。